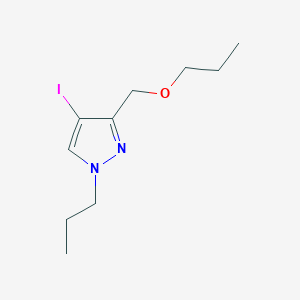
4-iodo-3-(propoxymethyl)-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-3-(propoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized and studied for its biological activity.
Mechanism of Action
The mechanism of action of 4-iodo-3-(propoxymethyl)-1-propyl-1H-pyrazole is not fully understood, but it is believed to act as a positive allosteric modulator of certain receptors in the brain. This compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have anxiolytic and sedative effects in animal models. This compound has also been shown to have anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-iodo-3-(propoxymethyl)-1-propyl-1H-pyrazole in lab experiments include its high potency and selectivity for certain receptors in the brain. However, the limitations of this compound include its limited solubility in water and its potential for off-target effects.
Future Directions
For research on 4-iodo-3-(propoxymethyl)-1-propyl-1H-pyrazole include further studies on its mechanism of action and potential therapeutic applications. This compound may also be used as a tool for studying the function of certain receptors in the brain and their involvement in neurological disorders. Additionally, further research may be conducted to improve the solubility and stability of this compound for use in preclinical and clinical studies.
Synthesis Methods
The synthesis of 4-iodo-3-(propoxymethyl)-1-propyl-1H-pyrazole involves the reaction of 1-propyl-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde with iodine and propyl alcohol. The reaction is carried out under reflux conditions and yields the desired compound in good yield.
Scientific Research Applications
The scientific research application of 4-iodo-3-(propoxymethyl)-1-propyl-1H-pyrazole is primarily focused on its potential as a pharmacological tool. This compound has been studied for its ability to modulate the activity of certain receptors in the brain and has shown promise as a potential therapeutic agent for a range of neurological disorders.
properties
IUPAC Name |
4-iodo-3-(propoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-3-5-13-7-9(11)10(12-13)8-14-6-4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFFYTYIYXUZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCCC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)aniline](/img/structure/B2684013.png)


![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B2684021.png)
![ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2684023.png)
![(8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2684025.png)
![4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684026.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2684029.png)

![4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2684031.png)
methoxy]carbonyl})amino}propanoic acid](/img/structure/B2684032.png)
![N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2684034.png)
![ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2684035.png)